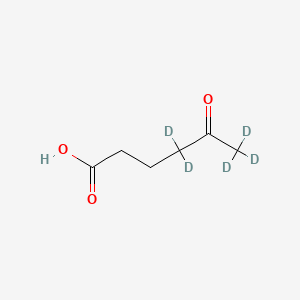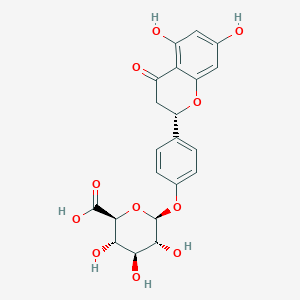
Ampalex-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampalex-d10, also known as 1-(6-Quinoxalinylcarbonyl)piperidine-d10, is a deuterated form of Ampalex (CX-516). It is a positive allosteric modulator at AMPA receptors, which are a type of ionotropic glutamate receptor. This compound is primarily used in research settings to study the modulation of AMPA receptors and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ampalex-d10 involves the incorporation of deuterium atoms into the piperidine ring of Ampalex. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available quinoxaline derivatives.
Deuteration: The piperidine ring is deuterated using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Coupling Reaction: The deuterated piperidine is then coupled with the quinoxaline derivative through a carbonylation reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of piperidine using deuterium gas in a controlled environment.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Final Coupling: The purified deuterated piperidine is then coupled with the quinoxaline derivative to produce this compound in bulk
Analyse Des Réactions Chimiques
Types of Reactions
Ampalex-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxide derivatives.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Ampalex-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of AMPA receptors.
Biology: Employed in studies to understand the modulation of synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder.
Industry: Utilized in the development of new pharmacological agents targeting AMPA receptors .
Mécanisme D'action
Ampalex-d10 exerts its effects by binding allosterically to AMPA receptors, enhancing their response to glutamate. This positive modulation increases the ion flow through the receptor channels, leading to enhanced synaptic transmission and plasticity. The primary molecular targets are the AMPA receptors, and the pathways involved include the glutamatergic signaling pathways .
Comparaison Avec Des Composés Similaires
Ampalex-d10 is compared with other similar compounds such as:
CX-516: The non-deuterated form of Ampalex, which has similar modulatory effects on AMPA receptors but lacks the stability provided by deuteration.
CX-546: Another AMPA receptor modulator with a different chemical structure but similar pharmacological effects.
CX-614: A more potent AMPA receptor modulator with a longer half-life compared to this compound
Propriétés
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-YRRFPNITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)













